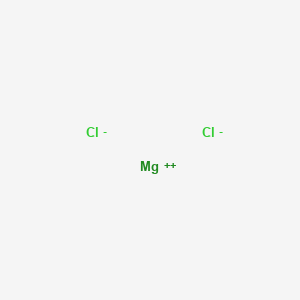
Magnesium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium chloride is an inorganic compound with the chemical formula MgCl₂. It is composed of one magnesium ion (Mg²⁺) and two chloride ions (Cl⁻). This compound is highly soluble in water and is commonly found in its hydrated form, such as this compound hexahydrate (MgCl₂·6H₂O). This compound is widely used in various industries due to its versatility and effectiveness in numerous applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium chloride can be synthesized through several methods:
Reaction with Hydrochloric Acid: Magnesium metal reacts with hydrochloric acid to produce this compound and hydrogen gas[ \text{Mg (s) + 2 HCl (aq) → MgCl₂ (aq) + H₂ (g)} ]
Dow Process: This involves the reaction of magnesium hydroxide with hydrochloric acid[ \text{Mg(OH)₂ (s) + 2 HCl (aq) → MgCl₂ (aq) + 2 H₂O (l)} ]
Industrial Production Methods
This compound is primarily produced from natural sources such as seawater and brine. The extraction process involves the evaporation of seawater or brine to concentrate the this compound, followed by purification. In North America, it is often obtained from the Great Salt Lake, while in the Jordan Valley, it is extracted from the Dead Sea .
Chemical Reactions Analysis
Types of Reactions
Magnesium chloride undergoes various chemical reactions, including:
Hydrolysis: When heated, this compound can hydrolyze to form magnesium oxide and hydrochloric acid[ \text{MgCl₂ (s) + H₂O (g) → MgO (s) + 2 HCl (g)} ]
Precipitation: this compound reacts with sodium hydroxide to form magnesium hydroxide and sodium chloride[ \text{MgCl₂ (aq) + 2 NaOH (aq) → Mg(OH)₂ (s) + 2 NaCl (aq)} ]
Common Reagents and Conditions
Hydrochloric Acid: Used in the synthesis of this compound from magnesium metal or magnesium hydroxide.
Sodium Hydroxide: Used in precipitation reactions to form magnesium hydroxide.
Major Products
Magnesium Oxide (MgO): Formed through hydrolysis.
Magnesium Hydroxide (Mg(OH)₂): Formed through precipitation reactions.
Scientific Research Applications
Magnesium chloride has a wide range of applications in scientific research:
Mechanism of Action
Magnesium chloride exerts its effects primarily through the magnesium ion (Mg²⁺). Magnesium ions play a crucial role in various physiological processes, including muscle contraction, nerve function, and enzyme activity. In the gastrointestinal tract, this compound acts as an osmotic laxative by drawing water into the intestines, which helps to stimulate bowel movements .
Comparison with Similar Compounds
Magnesium chloride can be compared with other magnesium compounds such as:
Magnesium Sulfate (MgSO₄):
Magnesium Hydroxide (Mg(OH)₂):
Magnesium Oxide (MgO): Used as a dietary supplement and in the treatment of heartburn and indigestion.
This compound is unique due to its high solubility in water and its effectiveness in a wide range of applications, from industrial uses to medical treatments.
Properties
CAS No. |
17638-61-8 |
|---|---|
Molecular Formula |
BrOTm |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,2R,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride](/img/structure/B1174456.png)

